molecular formula C16H26N4 B1400460 4-(4-(4-甲基哌嗪-1-基)哌啶-1-基)苯胺 CAS No. 959795-70-1

4-(4-(4-甲基哌嗪-1-基)哌啶-1-基)苯胺

货号 B1400460
CAS 编号: 959795-70-1
分子量: 274.4 g/mol
InChI 键: MSPNKVDLRJIFRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline” is a chemical compound with the CAS Number: 959795-70-1 . It has a molecular weight of 274.41 and a linear formula of C16H26N4 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a high GI absorption, is a P-gp substrate, and is a CYP2D6 inhibitor . It has a lipophilicity Log Po/w (iLOGP) of 2.62 .

科学研究应用

Application 1: Anti-inflammatory effect

  • Summary of Application : This compound has been studied for its anti-inflammatory effects. It was found to have anti-nociceptive and anti-inflammatory effects .
  • Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
  • Results : The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

Application 2: Chemical Reagent

  • Summary of Application : This compound is used as a reagent and building block in several synthetic applications .

安全和危害

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

属性

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPNKVDLRJIFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728627
Record name 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

CAS RN

959795-70-1
Record name 4-[4-(4-Methyl-1-piperazinyl)-1-piperidinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959795-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-Methyl-4-[1-(4-nitro-phenyl)-piperidin-4-yl]-piperazine-(46 mg, 0.15 mmol) and Pd/C (10%, 8 mg) in MeOH (2 mL) is stirred at room temperature under H2 (balloon pressure) for 16 hours, then filtered through celite, washed with EtOAc, concentrated under reduced pressure to give 42 mg of the title compound as a light grey solid.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

Citations

For This Compound
30
Citations
K Iikubo, Y Kondoh, I Shimada, T Matsuya… - Chemical and …, 2018 - jstage.jst.go.jp
Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (…
Number of citations: 14 www.jstage.jst.go.jp
H Kataoka, T Saita, A Oka, M Yamada… - Biological and …, 2022 - jstage.jst.go.jp
Brigatinib and gilteritinib are oral tyrosine kinase inhibitors (TKIs). We aimed to develop a simple and sensitive indirect competitive enzyme-linked immunosorbent assay (ELISA) to …
Number of citations: 3 www.jstage.jst.go.jp
H Xu, L Chen, Y Chen, Y Fu, F Xu, G Chen - Russian Chemical Bulletin, 2023 - Springer
Based on the reported routes, a convergent eight-step approach to Gilteritinib fumarate was designed, which is suitable for industrial implementation. The first key intermediate, 3,5-…
Number of citations: 0 link.springer.com
S Bedi, SA Khan, MM AbuKhader, P Alam… - Saudi Pharmaceutical …, 2018 - Elsevier
The mortality rate in patients suffering from non-small cell lung cancer (NSCLC) is quite high. This type of cancer mainly occurs due to rearrangements in the anaplastic lymphoma …
Number of citations: 37 www.sciencedirect.com
K Iikubo, K Kurosawa, T Matsuya, Y Kondoh… - Bioorganic & Medicinal …, 2019 - Elsevier
Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is a valid therapeutic target for the treatment of EML4–ALK-positive non-small cell lung …
Number of citations: 8 www.sciencedirect.com
Z Deng, G Chen, S Liu, Y Li, J Zhong, B Zhang… - European Journal of …, 2020 - Elsevier
Hepatocellular carcinoma (HCC) is the second leading cause of cancer-related death worldwide and targeted therapeutics exhibit limited success. Polo-like kinase 1 (PLK1), a Ser/Thr …
Number of citations: 9 www.sciencedirect.com
W Wei, Z Feng, Z Liu, X Li, H He, K Ran, Y Shi… - European Journal of …, 2022 - Elsevier
Focal adhesion kinase (FAK) promotes tumor progression by intracellular signal transduction and regulation of gene expression and protein turnover, which is a compelling therapeutic …
Number of citations: 9 www.sciencedirect.com
MRV Finlay, P Barton, S Bickerton, M Bista… - Journal of medicinal …, 2021 - ACS Publications
The epidermal growth factor receptor (EGFR) harboring activating mutations is a clinically validated target in non-small-cell lung cancer, and a number of inhibitors of the EGFR tyrosine …
Number of citations: 13 pubs.acs.org
H Chen, M Lai, T Zhang, Y Chen, L Tong… - Journal of Medicinal …, 2022 - ACS Publications
Tertiary C797S mutation of epidermal growth factor receptor (EGFR)-mediated resistance in non-small-cell-lung-cancer (NSCLC) patients is still an unmet clinical need. Several classes …
Number of citations: 17 pubs.acs.org
I Kuriwaki, M Kameda, H Hisamichi, S Kikuchi… - Bioorganic & Medicinal …, 2020 - Elsevier
Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for the treatment of bladder cancer. We identified 1,3,5-triazine derivative 18b and pyrimidine derivative …
Number of citations: 17 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。